molecular formula C22H24N2O4 B1668979 Naphthol AS-G CAS No. 91-96-3

Naphthol AS-G

Cat. No. B1668979
CAS RN: 91-96-3
M. Wt: 380.4 g/mol
InChI Key: CRRLDLPBQWRVGN-UHFFFAOYSA-N
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Description

“Naphthol AS-G” is an organic compound with the formula C22H24N2O4 . It is mainly used for cotton yarn, cotton fabrics, towels, silk and viscose, acetate fiber dyeing and printing . It can also be used to produce fast yellow pigment, fast pigment black and organic pigments .


Synthesis Analysis

1-Naphthols have been systematically studied, especially how the type and position of a substituent influence the reactivity and properties, using different electron-directing groups . During computations, important preparation guidelines for thiol derivatives of 1-naphthol were obtained .


Molecular Structure Analysis

Naphthol AS-G contains total 53 bond(s); 29 non-H bond(s), 16 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 secondary amide(s) (aliphatic) and 2 ketone(s) (aliphatic) .


Chemical Reactions Analysis

Naphthols exhibit phenolic properties due to the hydroxyl group, making them reactive in various chemical reactions, including coupling and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Naphthols are typically solid at room temperature, varying melting points depending on the specific isomer . They exhibit phenolic properties due to the hydroxyl group .

Scientific Research Applications

1. Cytochemical Applications

Naphthol AS-G and its derivatives have been utilized extensively in cytochemistry, particularly for enzyme histochemistry. Hayashi, Nakajima, and Fishman (1964) developed a new substrate for β-glucuronidase, naphthol AS-BI β-d-glucuronide, which enabled the successful cytochemical demonstration of the enzyme in situ in rat liver and kidney tissues. The brilliant red dye produced by this technique enabled clear visualization of the enzyme activity at the cellular level (Hayashi, Nakajima, & Fishman, 1964). Additionally, Hayashi (1965) also demonstrated the use of a similar compound, naphthol AS-BI N-acetyl-β-glucosaminide, for the histochemical demonstration of N-acetyl-β-glucosaminidase (Hayashi, 1965).

2. Analytical Chemistry

In the field of analytical chemistry, naphthol AS-G derivatives have been employed as substrates or components in various analyses. Zhang and Zhuang (2009) studied the voltammetric behavior of 1-naphthol using a poly (acridine orange) film modified electrode, demonstrating its potential for sensitive detection in electrochemical systems (Zhang & Zhuang, 2009). Additionally, Zhao et al. (2019) developed a magnetic solid-phase extraction method based on magnetic graphitized carbon black for the determination of naphthol isomers in urine, showcasing the application of naphthol derivatives in complex biological matrices (Zhao et al., 2019).

3. Environmental Applications

Naphthol AS-G and its derivatives also find applications in environmental science, particularly in the removal of contaminants. Yan et al. (2017) explored the use of Zeolitic imidazolate framework-67 for the adsorptive removal of 1-naphthol from water, highlighting its potential for environmental remediation (Yan et al., 2017). Furthermore, a study by Huang et al. (2019) discussed the impact of organic acids on the degradation of naphthol in iron oxides/persulfate systems, providing insights into the challenges of naphthol degradation in natural environments (Huang et al., 2019).

ConclusionNaphthol AS-G and its derivatives are versatile compounds with significant applications in scientific research, spanning from cytochemistry and analytical chemistry to environmental science

Scientific Research Applications of Naphthol AS-G

1. Cytochemical Techniques

Naphthol AS-G derivatives have been instrumental in developing cytochemical techniques for enzyme histochemistry. For instance, Hayashi, Nakajima, and Fishman (1964) prepared naphthol AS-BI β-d-glucuronide, a substrate for β-glucuronidase, enabling effective cytochemical demonstrations of this enzyme in rat liver and kidney tissues (Hayashi, Nakajima, & Fishman, 1964). Similarly, Hayashi (1965) used naphthol AS-BI N-acetyl-β-glucosaminide as a substrate for histochemical demonstration of N-acetyl-β-glucosaminidase (Hayashi, 1965).

2. Analytical Applications

In the field of analytical chemistry, various studies have utilized naphthol AS-G derivatives. Zhang and Zhuang (2009) investigated the voltammetric behavior of 1-naphthol using a poly (acridine orange) film modified electrode, showcasing a method for sensitive electrochemical detection (Zhang & Zhuang, 2009). Zhao et al. (2019) developed a magnetic solid-phase extraction method for determining naphthol isomers in urine, demonstrating the adaptability of naphthol derivatives in complex biological samples (Zhao et al., 2019).

3. Environmental and Health Research

Naphthol AS-G and its derivatives also play a significant role in environmental and health research. For example, Yan et al. (2017) used Zeolitic imidazolate framework-67 for the adsorptive removal of 1-naphthol from water, contributing to environmental remediation efforts (Yan et al., 2017). Moreover, Hayokawa et al. (1985) identified Naphthol AS as a causative agent for pigmented contact dermatitis, highlighting its significance in dermatological studies (Hayokawa et al., 1985).

Safety And Hazards

Naphthol AS-G may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or if inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility .

Future Directions

Naphthol AS-G is mainly used for cotton yarn, cotton fabrics, towels, silk and viscose, acetate fiber dyeing and printing . It can also be used to produce fast yellow pigment, fast pigment black and organic pigments . The future directions of Naphthol AS-G could be in the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-(3-oxobutanoylamino)phenyl]phenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-13-9-17(5-7-19(13)23-21(27)11-15(3)25)18-6-8-20(14(2)10-18)24-22(28)12-16(4)26/h5-10H,11-12H2,1-4H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRLDLPBQWRVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CC(=O)C)C)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

831-52-7 (mono-hydrochloride salt)
Record name C.I. Azoic Coupling Component 5
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DSSTOX Substance ID

DTXSID5059034
Record name Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo-
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Molecular Weight

380.4 g/mol
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Product Name

Naphthol AS-G

CAS RN

91-96-3
Record name Naphtanilide G
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Record name Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo-
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Record name N,N'-(3,3'-dimethylbiphenyl-4,4'-ylene)di(acetoacetamide)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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